2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride
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Overview
Description
2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. Sulfonyl chlorides are widely used as intermediates in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
2-(Isobutoxymethyl)-3-methylbutane-1-sulfonic acid+SOCl2→2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Hydrides: Formed by reduction.
Scientific Research Applications
2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by introducing sulfonyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Benzenesulfonyl Chloride: Contains an aromatic ring, making it more stable and less reactive compared to aliphatic sulfonyl chlorides.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Widely used in organic synthesis for the protection of hydroxyl groups and as a leaving group in substitution reactions.
Uniqueness
2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in specific synthetic applications.
Properties
Molecular Formula |
C10H21ClO3S |
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Molecular Weight |
256.79 g/mol |
IUPAC Name |
3-methyl-2-(2-methylpropoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-8(2)5-14-6-10(9(3)4)7-15(11,12)13/h8-10H,5-7H2,1-4H3 |
InChI Key |
IKMREDDNSACSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(CS(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
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